N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-1-3-10(9-11)13(22)18-7-8-20-12(21)5-2-6-19-20/h1-6,9H,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQRWDKUFANQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
FGFR Inhibition
Research indicates that compounds structurally related to this compound exhibit potent inhibition of FGFR tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). FGFRs are crucial in various physiological processes, including embryonic development and angiogenesis. Inhibition of these receptors has therapeutic implications in cancer treatment and other diseases mediated by aberrant FGFR signaling .
Case Studies and Experimental Findings
- In Vitro Studies : A study demonstrated that derivatives of pyridazinone compounds showed effective inhibition of cell proliferation in various cancer cell lines. The mechanism involved the disruption of FGFR signaling pathways, leading to reduced tumor cell viability .
- Structure-Activity Relationship (SAR) : Research on related compounds highlighted the importance of specific substituents on the pyridazine ring for enhancing biological activity. For instance, modifications at the 3-position of the benzamide moiety were found to significantly improve potency against FGFRs .
- Anti-Diabetic Activity : Another study identified a related pyridazine derivative that exhibited protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This compound demonstrated a maximal activity with an EC50 value significantly lower than that of existing treatments, indicating potential for diabetes management .
Data Tables
The following table summarizes key findings from various studies on related compounds:
| Compound Name | Max Activity (%) | EC50 (μM) | Biological Target |
|---|---|---|---|
| Compound 1 | 97 | 6 | β-cell protection |
| Compound 2 | 88 | 13 | FGFR inhibition |
| Compound 3 | 45 | 18 | Cancer cell lines |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Tyrosine Kinase Activity : By binding to the ATP-binding site of FGFRs, it prevents receptor activation and downstream signaling.
- Induction of Apoptosis : In cancer cells, this inhibition can lead to programmed cell death due to disrupted survival signaling pathways.
- Protection Against ER Stress : In pancreatic β-cells, it helps maintain cell viability under stress conditions by modulating cellular stress responses .
Scientific Research Applications
Medicinal Chemistry
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide has shown promise in the development of pharmaceuticals due to the biological activity associated with the pyridazinone structure.
1. Anticancer Activity
Recent studies have indicated that compounds containing the pyridazinone moiety can modulate pathways related to cancer cell proliferation. For instance, derivatives have been reported to inhibit tumor growth by affecting the MYC oncogene expression and other related pathways . The compound's ability to interact with specific molecular targets enhances its potential as an anticancer agent.
2. Anti-inflammatory Properties
Research suggests that derivatives of pyridazinone may act as multi-target anti-inflammatory agents. They have been observed to inhibit key enzymes involved in inflammatory responses, such as carbonic anhydrase and cyclooxygenase-2 (COX-2) . This indicates that this compound could be beneficial in treating inflammatory diseases.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies.
Synthesis Pathways
The synthesis typically involves:
- Formation of Pyridazinone Intermediate : Cyclization of hydrazine derivatives with diketones or keto acids.
- Amide Bond Formation : Using coupling reagents like EDCI or DCC to link the pyridazinone derivative with the trifluoromethyl benzamide.
Industrial Applications
In materials science, derivatives of this compound may be employed in developing new materials with enhanced thermal stability or electronic properties. The ability to modify the compound's structure opens avenues for creating specialized materials for various applications.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of pyridazine-based compounds in inhibiting cancer cell lines. The study demonstrated that modifications to the benzamide structure could enhance binding affinity to target proteins involved in cancer progression .
Case Study 2: Anti-inflammatory Mechanisms
Another research article explored the anti-inflammatory effects of pyridazinone derivatives, revealing their capability to inhibit enzymes critical for inflammatory processes. This study suggested a potential therapeutic application for managing chronic inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Structure Differences: The target compound utilizes a pyridazinone-ethyl linker, distinguishing it from piperazine-based analogues (e.g., 3a, 3b) and benzothiazole derivatives (e.g., ). In contrast, benzothiazole derivatives (e.g., ) prioritize aromatic stacking interactions, often targeting viral proteases or kinases .
Trifluoromethyl Group Positioning :
- The -CF₃ group at the benzamide 3-position is conserved in the target compound and 6g , but its role in receptor binding varies. In 3b, the -CF₃ on the piperazine ring enhances D3 receptor selectivity over D2 , whereas in the target compound, its placement on the benzamide may influence steric hindrance or metabolic stability.
Synthetic Complexity: The target compound’s pyridazinone linker requires multi-step synthesis, similar to the piperazine-ethoxyethyl purification challenges noted in 3a and 3b (32% yield after dual chromatography) . Benzothiazole derivatives () often employ simpler coupling reactions but may lack modularity.
Pharmacological and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogues:
- Lipophilicity : The -CF₃ group increases logP values, as seen in 3b (clogP = 4.2 vs. 3.8 for 3a) . This suggests enhanced blood-brain barrier penetration for the target compound.
- Receptor Binding: Piperazine-based analogues (3a, 3b) show nanomolar affinity for D3 receptors (Ki = 2.1 nM for 3b) , whereas benzothiazoles () lack CNS activity. The pyridazinone moiety in the target compound may confer unique binding kinetics but remains untested.
- Metabolic Stability: The ethyl-pyridazinone linker may reduce oxidative metabolism compared to ethoxyethyl-piperazine chains in 3a/3b, which are susceptible to CYP450 degradation .
Preparation Methods
Cyclization of Diketones with Hydrazine
Diketones, such as maleic anhydride derivatives, react with hydrazine to form dihydropyridazines, which are oxidized to pyridazinones. For example, 2,5-diketopentane derivatives cyclize with hydrazine hydrate in ethanol under reflux (80°C, 12 h) to yield 1,6-dihydropyridazine-3,4-dione, followed by oxidation using manganese dioxide (MnO₂) in dichloromethane (25°C, 4 h) to produce the pyridazinone core.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Ethanol | 80°C | 12 h | 75% |
| Oxidation | MnO₂ | CH₂Cl₂ | 25°C | 4 h | 82% |
Functionalization of Preformed Pyridazinones
Commercial pyridazinones (e.g., 6-hydroxypyridazine) are alkylated at the N1 position using 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 h. This introduces the ethylamine side chain critical for subsequent benzamide coupling.
Synthesis of 3-(Trifluoromethyl)benzamide Component
The 3-(trifluoromethyl)benzoyl group is synthesized via nitrile hydrolysis or direct fluorination:
Nitrile Hydrolysis Route
3-(Trifluoromethyl)benzonitrile undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol (100°C, 2 h) to yield 3-(trifluoromethyl)benzoic acid, which is then converted to the acid chloride using thionyl chloride (SOCl₂, reflux, 3 h).
Optimized Parameters
Direct Fluorination of Benzotrifluoride
An alternative route starts with 2,3-dichlorobenzotrifluoride, which undergoes fluorination with potassium fluoride (KF) in sulfolane at 180°C for 4 h, followed by cyano substitution using copper cyanide (CuCN) in N-methylpyrrolidone (NMP) at 150°C. Hydrogenation dechlorination (H₂, Pt/C, THF, 25°C, 16 h) and hydrolysis yield 3-(trifluoromethyl)benzamide.
Coupling Strategies for Final Assembly
The ethylamine-linked pyridazinone and 3-(trifluoromethyl)benzoyl chloride are coupled via amide bond formation:
Schotten-Baumann Reaction
The pyridazinone-ethylamine intermediate (1 equiv) reacts with 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base (0°C → 25°C, 2 h). This method affords the target compound in 85% yield after recrystallization from ethyl acetate.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (25°C, 12 h), the reaction achieves 88% yield with >97% purity.
Comparative Table: Coupling Methods
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, H₂O/CH₂Cl₂ | Biphasic | 85% | 95% |
| EDC/HOBt | EDC, HOBt, DIPEA | CH₂Cl₂ | 88% | 97% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented methods (e.g., CN113698315A) emphasize continuous flow reactors for nitrile hydrolysis and hydrogenation steps, reducing reaction times from hours to minutes and improving safety.
Solvent Recycling
Tetrahydrofuran (THF) and ethanol are recovered via distillation, lowering production costs by 30%.
Purification Techniques
Crystallization from ethanol/water (3:1) achieves >99% purity, critical for pharmaceutical applications.
Comparative Analysis of Methods
| Parameter | Cyclization Route | Functionalization Route |
|---|---|---|
| Total Yield | 62% | 78% |
| Purity | 95% | 97% |
| Scalability | Moderate | High |
| Cost | $$ | $ |
The functionalization of preformed pyridazinones offers higher yields and scalability, making it preferable for industrial use.
Q & A
Basic: What are the key steps and challenges in synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide?
Answer:
The synthesis involves multi-step reactions starting with pyridazinone ring formation, followed by alkylation and amidation. Critical steps include:
- Pyridazinone Core Synthesis : Cyclocondensation of hydrazine derivatives with diketones under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Ethyl Linker Introduction : Alkylation using bromoethylamine derivatives under basic conditions (e.g., K₂CO₃) to attach the ethyl spacer .
- Benzamide Coupling : Amidation of the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of coupling agents (e.g., HATU or EDCI) .
Challenges : - Low yields due to steric hindrance from the trifluoromethyl group.
- Purification difficulties requiring repeated chromatography (HPLC or flash column) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Validation employs:
- NMR Spectroscopy : Confirms regiochemistry of the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons) and trifluoromethyl group (¹⁹F NMR at δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 368.13) .
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the amide carbonyl and pyridazinone oxygen .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
SAR strategies include:
- Substituent Variation : Replacing the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate enzyme binding .
- Linker Modification : Testing propyl or PEG-based spacers to enhance solubility or reduce steric hindrance .
- Core Heterocycle Replacement : Substituting pyridazinone with pyridine or triazine rings to assess target selectivity .
Example SAR Table :
| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| -CF₃ (Parent) | 0.8 µM | 0.12 |
| -NO₂ | 0.3 µM | 0.08 |
| -OCH₃ | 2.1 µM | 0.25 |
| Data derived from analogs in . |
Advanced: What mechanistic hypotheses explain this compound’s enzyme inhibition?
Answer:
Proposed mechanisms based on structural analogs:
- Competitive Inhibition : The pyridazinone ring mimics the natural substrate’s planar structure, blocking active-site access .
- Hydrogen Bonding : Amide carbonyl interacts with catalytic residues (e.g., Ser or Tyr in kinases) .
- Hydrophobic Interactions : The trifluoromethyl group binds to lipophilic pockets, enhancing affinity .
Validation Methods : - Molecular docking (AutoDock Vina) and mutagenesis studies .
Advanced: How can researchers resolve contradictions in reported reaction yields for its synthesis?
Answer:
Yield discrepancies often arise from:
- Catalyst Choice : Pd(OAc)₂ vs. CuI in coupling steps (yields vary by 15–20%) .
- Solvent Effects : DMSO increases reaction rate but reduces purity vs. THF .
Resolution Protocol :
Replicate conditions from literature with rigorous temperature/pH control.
Use DOE (Design of Experiments) to optimize solvent/catalyst combinations .
Basic: What biological targets are most relevant for this compound?
Answer:
Primary targets include:
- Kinases : Inhibition of JAK3 or EGFR due to pyridazinone’s ATP-binding mimicry .
- Phosphodiesterases (PDEs) : Potent activity against PDE4B (IC₅₀ ~1.2 µM) .
- Microbial Enzymes : Antibacterial activity via dihydrofolate reductase binding .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Deuteriation : Replace labile hydrogen atoms in the ethyl linker to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the amide as a pivaloyloxymethyl ester for enhanced oral bioavailability .
- Co-crystallization : Co-administer with cyclodextrins to improve aqueous solubility .
Basic: What analytical methods assess purity and degradation products?
Answer:
- HPLC-DAD : Uses C18 columns (ACN/water gradient) to detect impurities >0.1% .
- Stability-Indicating Assays : Stress testing under heat (60°C) and UV light to identify degradation pathways (e.g., pyridazinone ring oxidation) .
Advanced: How does pH affect the compound’s stability in biological buffers?
Answer:
- Acidic Conditions (pH <4) : Protonation of pyridazinone nitrogen leads to ring-opening .
- Neutral-Basic (pH 7–9) : Stable for >48 hours, ideal for cell-based assays .
Mitigation : Use lyophilized storage and citrate buffers (pH 6.5) for long-term stability .
Basic: What toxicity profiles are reported in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
